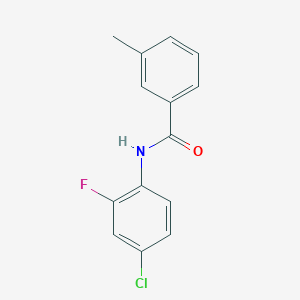![molecular formula C30H30N2O4S B330712 METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B330712.png)
METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the methoxyphenyl group. The thiophene ring is then synthesized and incorporated into the structure. The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
科学的研究の応用
METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The methoxyphenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: A simpler thiophene derivative used in the synthesis of various heterocyclic compounds.
4-Methoxyphenylquinoline: A compound with similar structural features but lacking the thiophene ring.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Uniqueness
METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a quinoline moiety, a methoxyphenyl group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
特性
分子式 |
C30H30N2O4S |
|---|---|
分子量 |
514.6 g/mol |
IUPAC名 |
methyl 2-[[2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O4S/c1-18-25(21-10-8-9-12-23(21)31-27(18)19-14-16-20(35-2)17-15-19)28(33)32-29-26(30(34)36-3)22-11-6-4-5-7-13-24(22)37-29/h8-10,12,14-17H,4-7,11,13H2,1-3H3,(H,32,33) |
InChIキー |
AFZHPMNFTKQAEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC |
正規SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B330630.png)
![2-(3-{[(4-nitrophenyl)carbonyl]oxy}propyl)-1H-benzimidazole-6-carboxylic acid](/img/structure/B330631.png)
![6,8-dimethyl-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B330634.png)

![Dimethyl 2-[(trifluoroacetyl)amino]terephthalate](/img/structure/B330636.png)
![Diisopropyl 5-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330639.png)
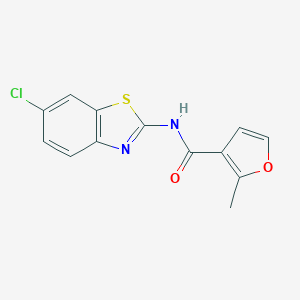
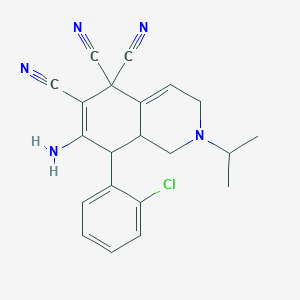
![2,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B330644.png)
![Ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B330645.png)
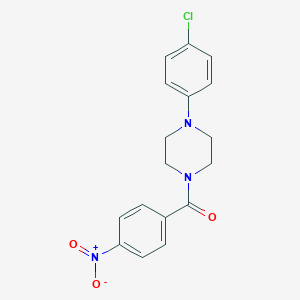
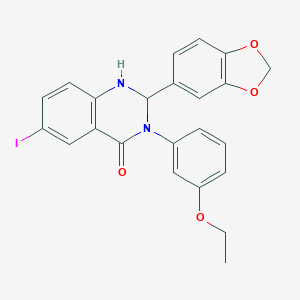
![Isopropyl 2-[(2-bromobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B330651.png)
